VUF5391
Description
VUF5391 is a non-imidazole histamine H3 receptor antagonist characterized by its high receptor affinity and oral bioavailability . Unlike traditional H3 antagonists containing an imidazole ring, this compound belongs to a newer class of compounds designed to avoid the pharmacokinetic limitations associated with imidazole-based structures, such as cytochrome P450 inhibition and species-specific receptor interactions.
Properties
Molecular Formula |
C21H24N4O3S |
|---|---|
Molecular Weight |
412.51 |
IUPAC Name |
N-(1-(3-(4-nitrophenoxy)propyl)piperidin-4-yl)benzo[d]thiazol-2-amine |
InChI |
InChI=1S/C21H24N4O3S/c26-25(27)17-6-8-18(9-7-17)28-15-3-12-24-13-10-16(11-14-24)22-21-23-19-4-1-2-5-20(19)29-21/h1-2,4-9,16H,3,10-15H2,(H,22,23) |
InChI Key |
OQQHIMYQQGMURL-UHFFFAOYSA-N |
SMILES |
O=[N+](C(C=C1)=CC=C1OCCCN2CCC(NC3=NC(C=CC=C4)=C4S3)CC2)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VUF5391, VUF 5391, VUF-5391 |
Origin of Product |
United States |
Comparison with Similar Compounds
The following analysis compares VUF5391 with structurally and functionally related H3 receptor antagonists, focusing on molecular features, receptor affinity, species specificity, and pharmacological properties.
Structural Classification and Key Features
This compound
- Structure: Non-imidazole scaffold with a rigid, lipophilic tail.
- Species Specificity : Demonstrated activity across species, though exact differences require further validation .
- Bioavailability : Good oral bioavailability, attributed to optimized lipophilicity and metabolic stability .
GT2331
- Structure : Imidazole-based antagonist with a rigid, lipophilic tail attached to the 4(5)-position of the imidazole ring.
- Affinity : High H3 receptor affinity, but its absolute stereochemical configuration was initially misassigned, complicating early structure-activity studies .
- Species Specificity: Less pronounced species differences compared to non-imidazole compounds.
- Limitations: Potential for off-target effects due to imidazole’s interaction with heme-containing enzymes .
SCH79687
- Structure : Imidazole derivative with a benzene ring incorporated into the side chain to enhance rigidity and lipophilicity.
- Affinity : Comparable to this compound but with higher metabolic instability in preclinical models .
- Development : Highlighted Schering-Plough’s focus on imidazole-based optimization, later deprioritized due to bioavailability challenges .
A-317920 and A-331440 (Abbott Compounds)
- Structure: Non-imidazole antagonists with distinct acylpiperazine and cyclopropyl ketone tails.
- Affinity : High rodent H3 receptor affinity (A-317920: Ki ~2 nM), but significantly reduced human H3 receptor binding (Ki >1,000 nM), underscoring critical species differences .
- Therapeutic Potential: Limited translational applicability due to human receptor discordance .
UCL1972
- Structure: Non-imidazole analog with structural similarities to this compound.
- Affinity : Slightly lower H3 affinity than this compound but comparable oral bioavailability.
- Advantage : Reduced species variability compared to Abbott’s compounds .
Pharmacological and Developmental Considerations
| Compound | Structure Class | H3 Affinity (Relative) | Species Specificity | Oral Bioavailability | Development Status |
|---|---|---|---|---|---|
| This compound | Non-imidazole | High | Moderate | High | Preclinical/Research phase |
| GT2331 | Imidazole | High | Low | Moderate | Discontinued (stereochemical issues) |
| SCH79687 | Imidazole | High | Low | Low | Discontinued (bioavailability) |
| A-317920 | Non-imidazole | High (rodent) | High (rodent-only) | Not reported | Discontinued (human affinity) |
| UCL1972 | Non-imidazole | Moderate | Moderate | High | Research phase |
Key Findings:
Imidazole vs. Non-imidazole Scaffolds: Imidazole-based compounds (GT2331, SCH79687) face challenges in metabolic stability and enzyme interactions, whereas non-imidazole compounds (this compound, UCL1972) exhibit improved pharmacokinetic profiles . Structural rigidity and lipophilicity in non-imidazole antagonists enhance blood-brain barrier penetration, critical for central nervous system targets .
Species-Specific Affinity :
- Abbott’s A-317920 exemplifies the pitfalls of species divergence, with >500-fold lower affinity for human vs. rodent H3 receptors. This compound and UCL1972 show more consistent cross-species activity, aiding translational research .
Oral Bioavailability :
- This compound and UCL1972 outperform imidazole derivatives in oral absorption, likely due to reduced first-pass metabolism and enhanced solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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